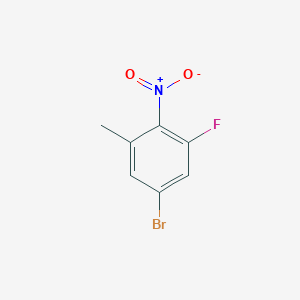
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene
Overview
Description
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It has an average mass of 234.023 Da and a monoisotopic mass of 232.948761 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, methyl, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical and Chemical Properties Analysis
This compound is a solid compound . It has a predicted boiling point of 240.9±35.0 °C and a predicted density of 1.696±0.06 g/cm3 .Scientific Research Applications
Reactivity and Synthesis
- 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is involved in various chemical reactions. For example, its reactivity with thiophenoxide ion has been studied, highlighting its potential use in organic synthesis and chemical transformations (Guanti, Dell'erba, Thea, & Leandri, 1975).
Application in Antitumor Agents
- This compound plays a role in the synthesis of potential antitumor agents. Research has shown its use in the synthesis of 3‐substituted 7‐(3,3‐dimethyl‐1‐triazeno)‐10‐methylphenothiazines, which are evaluated for their antitumor properties (Lin & Kasina, 1981).
Derivatives in Biological Activity
- Derivatives of this compound, like nitrophenyl uracil derivatives, have been obtained through direct arylation. These derivatives hold significance in biological activities, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).
Impact in Polymer Solar Cells
- In the field of renewable energy, specifically polymer solar cells, derivatives of this compound have been studied for their role in improving device performance. The formation of charge transfer complexes with this compound has been shown to enhance electron transfer processes, significantly improving the efficiency of polymer solar cells (Fu et al., 2015).
Electron Photodetachment Studies
- This chemical has been used in electron photodetachment spectroscopy studies of nitroaromatic hydrocarbons. These studies are critical in understanding the electron capture and release properties of such compounds, which is essential in various fields, including environmental chemistry and sensor technology (Mock & Grimsrud, 1989).
Mechanism of Action
Target of Action
Like many nitrobenzene derivatives, it may interact with various enzymes and proteins within the cell, altering their function .
Mode of Action
Based on its structural similarity to other nitrobenzene compounds, it may undergo electrophilic substitution reactions . In these reactions, the electrophile (in this case, the nitro group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitrobenzene derivatives are known to participate in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
Its molecular weight of 23402 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Nitrobenzene derivatives can cause a shift towards longer wavelengths of absorption, relative to their components, due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. For instance, it is relatively stable at room temperature but should be kept away from sunlight and high temperatures . Additionally, it should be handled in a well-ventilated environment to avoid inhalation or ingestion .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the catalytic activity of enzymes. The interactions between this compound and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can affect the expression of specific genes, thereby influencing cellular responses and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from its short-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects. Studies have identified threshold doses at which this compound begins to exhibit toxic effects, such as cellular damage or disruption of normal physiological processes. It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties. The compound’s interaction with cofactors and other metabolic intermediates can influence metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also influence its overall biochemical effects .
Properties
IUPAC Name |
5-bromo-1-fluoro-3-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBQOOXGPIRVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



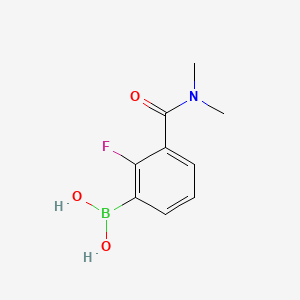
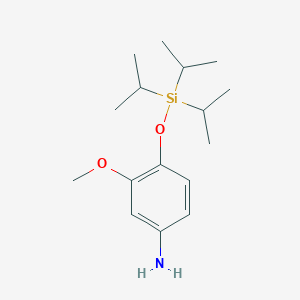
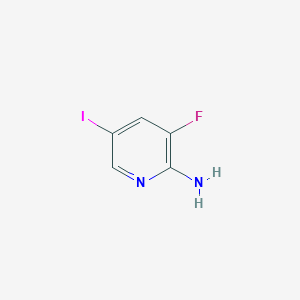

![1-[(4-Fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1442120.png)
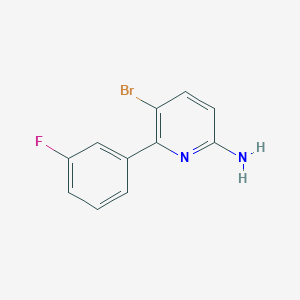
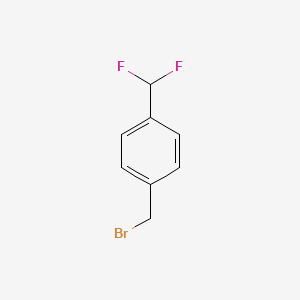
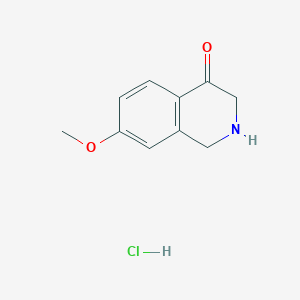
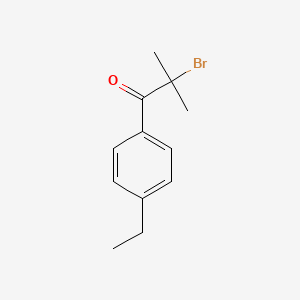
![6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442129.png)
![7-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1442131.png)


